4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl

Description

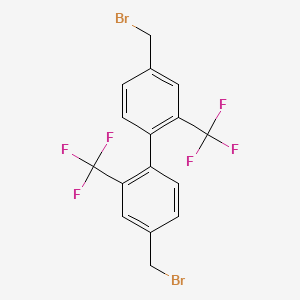

4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative functionalized with bromomethyl (-CH₂Br) groups at the 4,4' positions and trifluoromethyl (-CF₃) groups at the 2,2' positions. This compound combines reactive bromomethyl moieties, which are susceptible to nucleophilic substitution, with electron-withdrawing -CF₃ groups that enhance thermal stability and influence electronic properties.

Properties

Molecular Formula |

C16H10Br2F6 |

|---|---|

Molecular Weight |

476.05 g/mol |

IUPAC Name |

4-(bromomethyl)-1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C16H10Br2F6/c17-7-9-1-3-11(13(5-9)15(19,20)21)12-4-2-10(8-18)6-14(12)16(22,23)24/h1-6H,7-8H2 |

InChI Key |

LDFDFYHVSYDXEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)C2=C(C=C(C=C2)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl generally follows a multi-step approach:

- Step 1: Construction or procurement of the biphenyl core substituted with trifluoromethyl groups at the 2,2' positions.

- Step 2: Introduction of hydroxymethyl groups at the 4,4' positions.

- Step 3: Conversion of hydroxymethyl groups to bromomethyl groups via bromination.

This pathway leverages the stability and reactivity of trifluoromethyl groups to direct substitution and functionalization on the biphenyl scaffold.

Preparation of 4,4'-Bis(hydroxymethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl

While direct literature on this intermediate with trifluoromethyl substitution is limited, general methods for introducing hydroxymethyl groups on biphenyl derivatives involve:

- Hydroxymethylation via formaldehyde and base or acid catalysis.

- Directed ortho-lithiation followed by reaction with electrophilic formaldehyde sources.

The trifluoromethyl groups at 2,2' positions influence the electronic environment, often requiring optimized conditions to achieve selective substitution at the 4,4' positions.

Bromination of Hydroxymethyl Groups to Bromomethyl Groups

The key step to obtain This compound is the bromination of hydroxymethyl groups. A well-documented method for similar biphenyl derivatives is the transformation of 4,4'-Bis(hydroxymethyl)biphenyl to 4,4'-Bis(bromomethyl)biphenyl using hydrobromic acid and sulfuric acid under controlled heating.

Representative Procedure (Adapted from Related Biphenyl Bromination)

| Reagents and Conditions | Details |

|---|---|

| Starting material | 4,4'-Bis(hydroxymethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl |

| Brominating agent | Hydrobromic acid (HBr) aqueous solution (approx. 48%) |

| Acid catalyst | Concentrated sulfuric acid (H2SO4, ~96%) |

| Solvent and setup | Three-necked flask with mechanical agitation, cooling, and oil bath heating |

| Temperature | Heated to ~135 °C |

| Reaction time | Approximately 4 hours |

| Additional additions | Incremental addition of HBr and H2SO4 after 2 hours to maintain reaction progress |

| Work-up | Cooling, filtration, washing with ice water until neutral, extraction with hot toluene |

| Yield | High molar yield reported (~92.2% for similar biphenyl derivatives without CF3 groups) |

This method is effective for brominating hydroxymethyl groups to bromomethyl groups on biphenyl cores and can be adapted for trifluoromethyl-substituted biphenyls with optimization.

Alternative Synthetic Approaches

- Metal-catalyzed coupling reactions such as Suzuki–Miyaura or Ullmann couplings can be employed to construct the biphenyl core bearing trifluoromethyl substituents before functionalization.

- Oxidative coupling of trifluoromethyl-substituted aryl precursors using copper salts under oxygen atmosphere has been reported for biphenyl synthesis, which could be followed by selective bromomethylation.

- Direct bromomethylation of trifluoromethyl-substituted biphenyls may be challenging due to electronic effects; thus, stepwise functional group transformations are preferred.

Data Table: Summary of Preparation Conditions for Bromomethylation of Biphenyl Derivatives

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 4,4'-Bis(hydroxymethyl)-biphenyl derivatives | Including trifluoromethyl-substituted analogs |

| Brominating agent | Hydrobromic acid (48% aqueous) | Excess used for complete conversion |

| Acid catalyst | Concentrated sulfuric acid (96%) | Catalytic amounts with incremental addition |

| Temperature | 130–140 °C | Elevated temperature to facilitate substitution |

| Reaction time | 3–5 hours | Monitored to optimize yield and minimize side reactions |

| Work-up | Cooling, filtration, washing with ice water | Neutralization of acid and removal of impurities |

| Extraction solvent | Hot toluene or similar organic solvent | For purification and isolation of product |

| Yield | ~90% | High yields reported for similar biphenyl bromomethylations |

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of azide, thiol, or ether derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Chemistry: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research .

Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl largely depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize negative charges on intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to the target molecule:

4,4'-Bis(bromomethyl)-1,1'-biphenyl

- Structure : Bromomethyl groups at 4,4' positions.

- Molecular Formula : C₁₄H₁₂Br₂

- Molecular Weight : 340.05 g/mol

- Key Properties :

- Safety : Causes skin/eye irritation; acute toxicity data are unavailable .

2,2'-Bis(trifluoromethyl)-1,1'-biphenyl

- Structure : Trifluoromethyl groups at 2,2' positions.

- Molecular Formula : C₁₄H₈F₆

- Molecular Weight : 314.21 g/mol

- Key Properties: Electron-withdrawing -CF₃ groups enhance thermal stability and alter electronic properties, making it suitable for materials science applications (e.g., OLEDs) . Higher lipophilicity (log P) compared to non-fluorinated biphenyls.

4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl (Target Compound)

- Structure : Combines bromomethyl (-CH₂Br) at 4,4' and -CF₃ at 2,2'.

- Expected Molecular Formula : C₁₄H₈Br₂F₆

- Predicted Molecular Weight : ~476.05 g/mol

- Hypothesized Properties: Enhanced reactivity from bromomethyl groups and stability from -CF₃ substituents. Potential applications in pharmaceuticals (as a bifunctional building block) or advanced materials (e.g., fluorinated OLED layers).

Comparative Data Table

Biological Activity

4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a biphenyl backbone with bromomethyl and trifluoromethyl substituents. Its chemical formula is C14H8Br2F6, and it has a molecular weight of approximately 451.02 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C14H8Br2F6 |

| Molecular Weight | 451.02 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of biphenyl derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as DNA topoisomerases.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (MCF-7 and HCT116), several derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. For example:

- Compound A : IC50 = 0.78 µM against MCF-7

- Compound B : IC50 = 0.62 µM against HCT116

These findings suggest that this compound may exhibit similar or enhanced biological activity due to its structural characteristics.

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets involved in proliferation and apoptosis. The trifluoromethyl groups enhance the compound's binding affinity to biomolecules, potentially leading to increased efficacy in inhibiting cancer cell growth.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | High against MCF-7 | |

| Enzyme Inhibition | Topoisomerase Inhibitor | |

| Antiproliferative | Significant in melanoma cell lines |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Investigations into its potential as a therapeutic agent for various cancers are particularly promising. Additionally, studies focusing on its pharmacokinetics and toxicity profiles are essential for assessing clinical viability.

Q & A

Q. How can this compound be utilized as a crosslinker in peptide stapling to enhance structural stability?

- Bioconjugation Strategy : The bromomethyl groups enable covalent crosslinking of cysteine residues in peptides via thioether bonds. For example, stapling Ascaphin-8 derivatives with 4,4'-bis(bromomethyl)biphenyl improves α-helix stability, as confirmed by circular dichroism (CD) and enhanced proteolytic resistance . Reaction conditions (e.g., DMF, 25°C, 12 hr) and molar ratios (1:1.2 peptide:crosslinker) are critical for yield optimization.

Q. What strategies mitigate competing side reactions during its use in nucleophilic substitutions?

- Side Reaction Analysis : Competing elimination (forming alkenes) or over-alkylation can occur. Strategies include:

- Using bulky bases (e.g., DIPEA) to favor substitution over elimination.

- Solvent polarity modulation: Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms .

- Kinetic control via low-temperature reactions (e.g., 0°C) to suppress thermal side pathways .

Q. How does the presence of trifluoromethyl groups influence its electronic properties in polymer applications?

- Material Science Insights : The –CF₃ groups enhance electron-withdrawing effects, lowering HOMO/LUMO levels in conjugated polymers. In poly(amide-imide)s, this improves thermal stability (Tg > 300°C) and reduces linear thermal expansion coefficients (CTE < 20 ppm/K), critical for flexible electronics . Comparative studies with non-fluorinated analogs show a 30% increase in dielectric constants due to dipole interactions .

Q. How to resolve discrepancies in NMR data when synthesizing this compound under varying conditions?

- Data Contradiction Analysis :

- Solvent Artifacts : Residual DMSO-d₆ in NMR samples can obscure –CH₂Br signals. Use CDCl₃ for clarity .

- Impurity Identification : By-products like 4,4'-bis(methylthio)-1,1'-biphenyl (from thiol scavenging) may appear at δ 2.5 ppm (S–CH₃) in ¹H NMR. LC-MS and preparative TLC are recommended for isolation .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly for biphenyl torsional angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.